![molecular formula C32H22CrN10O8.Na<br>C32H22CrN10NaO8 B14467645 sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate CAS No. 69882-08-2](/img/structure/B14467645.png)
sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate is a complex coordination compound It features a chromium ion coordinated with multiple ligands, including pyrazolone derivatives and nitrophenyl diazenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the ligands. The pyrazolone derivatives and nitrophenyl diazenyl groups are synthesized separately through standard organic synthesis techniques. These ligands are then coordinated with a chromium(3+) ion in the presence of sodium ions to form the final complex. The reaction conditions typically involve controlled temperatures and pH levels to ensure proper coordination and stability of the complex.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the ligands followed by their coordination with chromium ions. The process would be optimized for efficiency and yield, with careful control of reaction parameters to maintain the purity and stability of the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The chromium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced, affecting the oxidation state of the chromium ion and potentially altering the coordination environment.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, leading to different coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium complexes, while substitution reactions can produce a variety of coordination compounds with different ligands.
科学的研究の応用
Chemistry: It can be used as a catalyst in various organic reactions due to its complex coordination environment.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme mimetics and metalloprotein interactions.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of its redox properties and ability to interact with biological targets.
Industry: The compound can be used in materials science for the development of advanced materials with specific electronic and magnetic properties.
作用機序
The mechanism by which this compound exerts its effects involves the interaction of the chromium center with various molecular targets. The chromium ion can participate in redox reactions, altering the oxidation state of the compound and affecting its reactivity. The ligands play a crucial role in stabilizing the complex and modulating its interactions with other molecules. The pathways involved include electron transfer processes and coordination chemistry interactions.
類似化合物との比較
Similar Compounds
Chromium(III) acetylacetonate: Another chromium coordination compound with different ligands.
Chromium(III) chloride: A simpler chromium compound with chloride ligands.
Chromium(III) sulfate: A chromium compound with sulfate ligands.
Uniqueness
What sets this compound apart is its complex structure and the presence of multiple functional groups in the ligands. This complexity allows for a wide range of chemical reactivity and potential applications that simpler chromium compounds may not offer. The combination of pyrazolone derivatives and nitrophenyl diazenyl groups provides unique electronic and steric properties, making this compound particularly interesting for research and industrial applications.
特性
CAS番号 |
69882-08-2 |
|---|---|
分子式 |
C32H22CrN10O8.Na C32H22CrN10NaO8 |
分子量 |
749.6 g/mol |
IUPAC名 |
sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate |
InChI |
InChI=1S/C16H13N5O4.C16H11N5O4.Cr.Na/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;;/h2-9,22-23H,1H3;2-9H,1H3;;/q;-2;+3;+1/p-2 |
InChIキー |
IGXHZALBDRXSSM-UHFFFAOYSA-L |
正規SMILES |
CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1=NN=C2C=C(C=CC2=O)N([O-])[O-])C3=CC=CC=C3.[Na+].[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



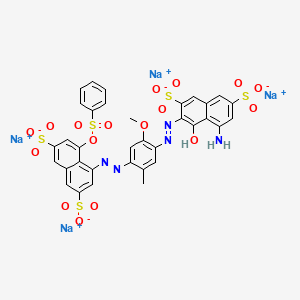
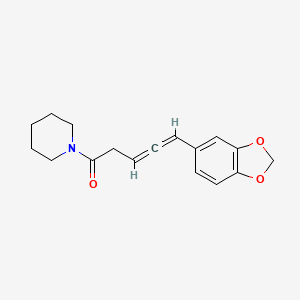
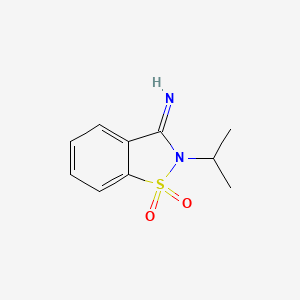
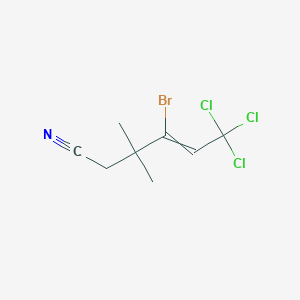


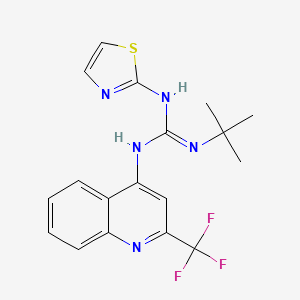

![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)


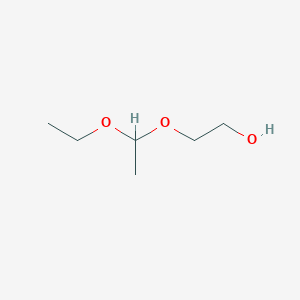
![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
